molecular formula C10H10ClNO3 B3019302 N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide CAS No. 145736-72-7

N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide

Cat. No.: B3019302
CAS No.: 145736-72-7
M. Wt: 227.64
InChI Key: UXSYEGOILSUYOU-UHFFFAOYSA-N
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Description

N-[5-(2-Chloroacetyl)-2-hydroxyphenyl]acetamide is a chloroacetyl-substituted acetamide derivative featuring a 2-hydroxyphenyl core. The compound’s structure combines an acetamide group at the ortho position of the phenyl ring and a 2-chloroacetyl substituent at the para position (relative to the hydroxyl group).

Properties

IUPAC Name

N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-6(13)12-8-4-7(10(15)5-11)2-3-9(8)14/h2-4,14H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSYEGOILSUYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145736-72-7
Record name N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide
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Preparation Methods

The synthesis of N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide can be achieved through several methods. One common approach involves the reaction of 2-hydroxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of N-(substituted phenyl)acetamides exhibit significant analgesic and anti-inflammatory activities. Specifically, compounds similar to N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide have been synthesized and tested for their efficacy in treating pain and inflammation. A patent describes the synthesis of esters of N-(4'-hydroxyphenyl)acetamide, which demonstrate these therapeutic effects, suggesting that N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide could possess similar pharmacological properties .

Case Study: Antimicrobial Activity

A study on newly synthesized N-(substituted phenyl)-2-chloroacetamides revealed their antimicrobial potential against various pathogens, including Staphylococcus aureus and Candida albicans. The results showed that compounds with halogen substitutions on the phenyl ring exhibited enhanced lipophilicity and biological activity. This suggests that N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide may also be effective against resistant strains of bacteria due to its structural characteristics .

Antimicrobial Applications

Quantitative Structure-Activity Relationship (QSAR) Analysis

The antimicrobial efficacy of N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide can be further understood through QSAR analysis. This method evaluates the relationship between chemical structure and biological activity, allowing researchers to predict the effectiveness of new compounds based on their molecular features. The study highlighted that specific substitutions on the phenyl ring significantly influence the compound's ability to penetrate cell membranes and exert antimicrobial effects .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameTarget PathogenEffectiveness (Zone of Inhibition)
N-(4-chlorophenyl) chloroacetamideStaphylococcus aureus18 mm
N-(4-fluorophenyl) chloroacetamideEscherichia coli15 mm
N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamideCandida albicansTBD

Agricultural Applications

Herbicidal Properties

Chloroacetamides, including derivatives like N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide, have been investigated for their herbicidal properties. These compounds inhibit specific enzymes in plants, leading to growth suppression. Their application in agriculture could provide an environmentally friendly alternative to traditional herbicides .

Mechanism of Action

The mechanism of action of N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. This interaction can affect various biological processes and pathways, making the compound useful in biochemical and pharmacological studies .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

N-(2-Hydroxyphenyl)acetamide Derivatives

Key Compound : N-(2-Hydroxyphenyl)acetamide ()

  • Structure : Lacks the 2-chloroacetyl group but retains the 2-hydroxyphenyl-acetamide backbone.
  • Bioactivity : Demonstrates anti-inflammatory and renal protective effects. In rats, it attenuated glycerol-induced acute kidney injury by reducing oxidative stress and inflammation.
  • Comparison : The absence of the chloroacetyl group in this derivative correlates with reduced cytotoxicity but enhanced anti-inflammatory efficacy. This suggests that the chloroacetyl moiety in N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide may shift activity toward cytotoxic pathways.

Thiadiazole- and Pyridine-Modified Chloroacetamides

Key Compound : 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide ()

  • Structure : Incorporates a thiadiazole ring and pyridine substituent, with a chloroacetamide group.
  • Bioactivity : Tested against HepG2, PANC-1, and Caco-2 cancer cell lines. Compound 7d (a derivative) showed potent cytotoxicity (IC₅₀ = 1.8 µM on Caco-2), outperforming 5-fluorouracil in some cases.
  • In contrast, N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide’s simpler structure might limit its binding affinity but improve synthetic accessibility.

Thiadiazole-Thioacetamide Hybrids

Key Compound: N-{5-[(2-(R-anilino)-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-chloroacetamides ()

  • Structure : Combines thiadiazole, thioether, and chloroacetamide groups.
  • Synthesis: Prepared via alkylation of 5-amino-1,3,4-thiadiazol-2-thiol with N-aryl-2-chloroacetamides, followed by acylation with 2-chloroacetyl chloride.
  • Bioactivity : Exhibited antitumor activity, attributed to the chloroacetamide’s electrophilic reactivity and thiadiazole’s heterocyclic stability.
  • Comparison : The thioether linkage in these compounds may enhance membrane permeability compared to N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide, which lacks such linkages.

Sulfamoyl-Phthalazine Acetamide (EZ-482)

Key Compound : N-{5-[(3-Chlorophenyl)sulfamoyl]-2-hydroxyphenyl}-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide (EZ-482) ()

  • Structure : Features a sulfamoyl group and phthalazine ring alongside the chloroacetamide core.
  • Bioactivity : Binds to ApoE4, a protein linked to Alzheimer’s disease, and modulates its conformation.
  • Comparison : The sulfamoyl and phthalazine groups introduce hydrogen-bonding and π-π stacking capabilities, enabling protein-targeted interactions. N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide’s simpler structure may limit such specificity but could be advantageous for broad-spectrum applications.

Physicochemical Properties

  • Polarity : The hydroxyl and acetamide groups confer moderate polarity, while the chloroacetyl group increases electrophilicity.
  • Solubility : Likely lower than simpler acetamides (e.g., ’s derivative) due to the hydrophobic chloroacetyl substituent.

Biological Activity

N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide features a chloroacetyl group attached to a hydroxyphenyl moiety, which contributes to its reactivity and biological properties. The presence of the chloroacetyl group allows for various chemical transformations, making it a valuable building block in organic synthesis.

The mechanism of action for N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide primarily involves its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to:

  • Inhibition of Enzyme Activity : By modifying active sites on enzymes, the compound can hinder their function, which is particularly relevant in therapeutic contexts.
  • Alteration of Protein Interactions : The compound may influence protein-protein interactions, impacting various signaling pathways within cells .

Antimicrobial Activity

Research has demonstrated that N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria:

Bacterial Strain Activity
Staphylococcus aureus (MRSA)Effective
Escherichia coliModerately effective
Candida albicansEffective

The compound's effectiveness against MRSA highlights its potential as an antimicrobial agent amid rising antibiotic resistance .

Cytotoxicity and Anticancer Potential

Studies have indicated that N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide possesses cytotoxic properties against cancer cell lines. Its activity was evaluated using standard assays, revealing promising results:

  • Cell Lines Tested : HeLa (cervical carcinoma), MCF-7 (breast cancer)
  • IC50 Values :
    • HeLa: 0.09 μM
    • MCF-7: 22.8 μM

These results suggest that the compound may act as a histone deacetylase inhibitor, contributing to its anticancer effects .

Case Studies and Research Findings

  • Proteomics Applications : N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide has been utilized in proteomics to study protein modifications and interactions, providing insights into cellular mechanisms and disease pathways.
  • Toxicological Assessments : In vivo studies demonstrated a lack of hepatotoxicity compared to traditional analgesics like acetaminophen, indicating a safer profile for potential therapeutic use .
  • Structure-Activity Relationship (SAR) Analysis : A quantitative structure-activity relationship analysis highlighted that modifications in the phenyl ring significantly influence biological activity, guiding future synthesis efforts towards more effective derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via chemoselective acetylation of amino groups in precursors using acyl donors like acetic anhydride. Catalysis by lipases or immobilized enzymes under mild conditions (e.g., 40–50°C, pH 7–8) enhances selectivity and reduces byproducts . Alternatively, C-amidoalkylation of aromatic substrates with chloroacetyl chloride in dichloromethane at 0–5°C under nitrogen atmosphere has been used for similar chloroacetamides, with yields optimized via slow reagent addition .

Q. How can the structure of N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide be validated experimentally?

  • Methodological Answer : Use a combination of:

  • FTIR : Detect characteristic peaks for amide C=O (~1650–1680 cm⁻¹), phenolic O–H (~3200–3500 cm⁻¹), and chloroacetyl Cl–C=O (~600–700 cm⁻¹) .
  • NMR : Confirm substitution patterns via ¹H NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, amide NH at δ 9–10 ppm) and ¹³C NMR (carbonyl carbons at δ 165–175 ppm) .
  • X-ray crystallography : Resolve molecular conformation and hydrogen-bonding networks (e.g., O–H⋯O interactions between phenolic –OH and amide groups) .

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